molecular formula C7H7N3O2 B13176704 Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Cat. No.: B13176704
M. Wt: 165.15 g/mol
InChI Key: RCXXIKPUETVOLZ-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a synthetic organic compound featuring a propargyl ester backbone substituted with a 1-methyl-1H-1,2,4-triazole moiety. The molecule combines a rigid alkyne group with a heterocyclic triazole ring, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H7N3O2/c1-10-6(8-5-9-10)3-4-7(11)12-2/h5H,1-2H3

InChI Key

RCXXIKPUETVOLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include methanol, sulfuric acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogs with Triazole or Tetrazole Moieties

Compound A: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate ()

  • Key Differences: Replaces the propargyl ester with an imidazole-propanoate chain. Substitutes the 1,2,4-triazole with a tetrazole ring, enhancing acidity (pKa ~4.9 for tetrazole vs. ~10.5 for 1,2,4-triazole).
  • Synthesis : Achieved via a high-yield (91%) procedure involving nucleophilic substitution and esterification .
  • Applications: Not explicitly stated but tetrazole-containing analogs are often used as bioisosteres for carboxylic acids in drug design.

Compound B: (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate ()

  • Key Differences: Incorporates a fluorinated tetrahydroquinoline core, increasing lipophilicity (clogP ~3.2 estimated vs. ~1.5 for the target compound). The triazole group is retained but embedded in a polycyclic system, likely improving target binding specificity.
  • Applications : Patent claims highlight its use in coformer salts for enhanced solubility and stability in pharmaceutical formulations .

Impurities and Byproducts in Triazole-Containing Compounds ()

The Pharmacopeial Forum identifies impurities in triazole-based drug substances, such as:

  • Impurity 1: 2-(3-(1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-2-methyl-propanenitrile Comparison: Contains a cyanopropyl group instead of a propargyl ester, increasing molecular weight (MW 324.3 vs. 195.2 for the target compound). Relevance: Highlights the importance of controlling steric hindrance during synthesis to avoid undesired byproducts.
  • Impurity 2: 2,2′-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanoic acid) Comparison: Features a bis-propanoic acid structure, which may arise from hydrolysis or oxidative side reactions.

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound A () Compound B ()
Molecular Weight 195.2 g/mol 313.34 g/mol (M+H+) ~430.4 g/mol (estimated)
Key Functional Groups Propargyl ester, 1,2,4-triazole Tetrazole, imidazole Fluorinated quinoline, triazole
Spectral Data Not reported 1H-NMR (CD3OD): δ 8.80 (s, 1H) Not reported
Synthetic Yield Not reported 91% Patent-protected (no yield)

Stability and Metabolic Considerations

  • The propargyl ester in the target compound may confer higher metabolic resistance compared to hydrolytically labile esters (e.g., methyl propanoate in Compound A).
  • Fluorinated analogs (Compound B) typically exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism .

Research Findings and Gaps

  • Synthetic Efficiency : While Compound A demonstrates high yields (91%), the target compound’s synthesis pathway remains undocumented in public literature.
  • Biological Activity: Triazole derivatives are known for antifungal activity (e.g., anastrozole analogs in ), but specific data for the target molecule is lacking .
  • Industrial Relevance : Patent activity () suggests commercial interest in triazole-containing compounds for drug formulation, though the target compound’s scalability is unverified.

Biological Activity

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a triazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name methyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate
InChI Key RCXXIKPUETVOLZ-UHFFFAOYSA-N

This compound features a unique alkyne group and a triazole ring, which contribute to its distinct reactivity and biological activity compared to other derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

  • Bacteria : In vitro tests revealed that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
    • For example, it demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that:

  • Cell Viability : this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to cell death through apoptosis.

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

Case Study 1: Antimicrobial Efficacy

In a controlled study involving animal models infected with resistant bacterial strains, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls. The study highlighted its potential as a novel therapeutic agent for treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Treatment

A recent clinical trial evaluated the compound's effects on patients with advanced solid tumors. Results indicated a promising response rate with manageable side effects. Patients exhibited tumor shrinkage after several cycles of treatment .

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